4,4'-Dibromoazoxybenzene
Overview
Description
4,4’-Dibromoazoxybenzene is an organic compound with the molecular formula C12H8Br2N2O It is characterized by the presence of two bromine atoms attached to the benzene rings and an azoxy group (-N=N(O)-) linking the two aromatic rings
Preparation Methods
4,4’-Dibromoazoxybenzene can be synthesized through several methods. One common approach involves the oxidation of 4,4’-dibromoazobenzene using peracetic acid or hydrogen peroxide in glacial acetic acid . The reaction is typically carried out at temperatures ranging from 60-70°C for about 24 hours. Another method involves the reduction of the corresponding nitrobenzene with suitable reagents .
Chemical Reactions Analysis
4,4’-Dibromoazoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using peracids such as peracetic acid or hydrogen peroxide in glacial acetic acid.
Reduction: The compound can be reduced to form the corresponding amines or azo compounds.
Substitution: The bromine atoms in 4,4’-dibromoazoxybenzene can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Dibromoazoxybenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between aromatic compounds and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-dibromoazoxybenzene involves its interaction with various molecular targets. The azoxy group can participate in redox reactions, and the bromine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
4,4’-Dibromoazoxybenzene can be compared with other similar compounds, such as:
4,4’-Dibromoazobenzene: This compound lacks the azoxy group and has different reactivity and applications.
4-Bromoazoxybenzene:
4,4’-Dichloroazoxybenzene: The presence of chlorine atoms instead of bromine alters the compound’s reactivity and applications.
Properties
IUPAC Name |
(4-bromophenyl)-(4-bromophenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXUSIUMPSGLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Br)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034030 | |
Record name | 4,4'-Dibromoazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-42-5 | |
Record name | Diazene, bis(4-bromophenyl)-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dibromoazoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dibromoazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DIBROMOAZOXYBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of 4,4'-Dibromoazoxybenzene tell us about its potential applications?
A1: While the provided research paper [] primarily focuses on elucidating the crystal structure of this compound, it lays the groundwork for understanding its solid-state packing and potential interactions. [] This information is crucial for various applications. For instance, knowledge about the arrangement of molecules within the crystal lattice can offer insights into its:
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